1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid
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Overview
Description
1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid is an organic compound featuring a cyclopropane ring attached to a carboxylic acid group and a pyridine ring substituted with an amino group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid typically involves the reaction of 6-amino-3-pyridinecarboxylic acid with cyclopropanecarboxylic acid derivatives under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 3-Aminopyridine-4-carboxylic acid
- 1-(6-Nitropyridin-3-yl)piperazine
Uniqueness: 1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties compared to similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-7-2-1-6(5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H2,10,11)(H,12,13) |
InChI Key |
XFYAKZJUFOZTEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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